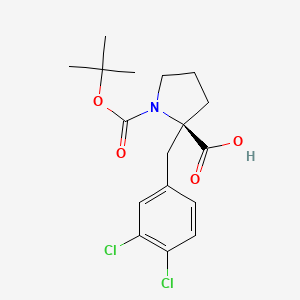

(R)-1-(叔丁氧羰基)-2-(3,4-二氯苄基)吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

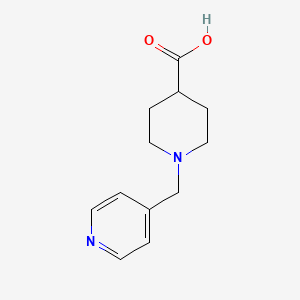

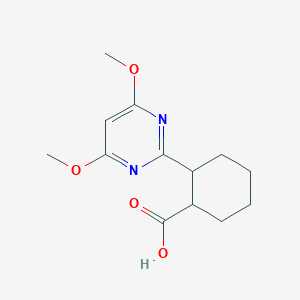

(R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a compound that is likely to be a derivative of pyrrolidine-based carboxylic acids. While the specific compound is not directly discussed in the provided papers, related compounds with tert-butoxycarbonyl (Boc) protection and pyrrolidine structures are mentioned. These compounds are of interest due to their potential applications in pharmaceutical chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and the potential for racemization. Paper discusses a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method also includes in situ hydrolysis of tert-butyl esters, which could be relevant for synthesizing the tert-butoxycarbonyl-protected pyrrolidine compounds. The continuous flow method is advantageous for its efficiency and the potential to scale up the process for industrial applications.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity and chemical reactivity. Paper describes the crystal and molecular structure of a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, where the pyrrolidine ring adopts an envelope conformation. The dihedral angles between the functional groups are also reported, which can influence the overall shape and reactivity of the molecule. These structural details are essential for understanding how such compounds might interact with biological targets or participate in chemical reactions.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can vary depending on the substituents and the presence of protective groups like the Boc group. Paper explores the cycloadditions of various 1,3-dipoles to a tert-butoxycarbonyl-protected pyrrolidinone derivative. The study found that the reactions could proceed with different diastereoselectivities and that the presence of a base could lead to racemization. These findings are relevant for the synthesis and manipulation of pyrrolidine derivatives, including the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can create hydrophobic channels in the crystal structure, as mentioned in paper . This can affect the solubility and crystallization behavior of the compound. Additionally, the conformational analysis in paper suggests that the molecule's conformation in the crystal state is substantially influenced by hydrogen bonding, which can also impact the compound's physical properties and its interactions with other molecules.

科学研究应用

具有生物活性的植物化合物

对天然羧酸(如源自植物的羧酸)的研究显示出显着的生物活性。这些化合物表现出抗氧化、抗菌和细胞毒性活性,这些活性受其结构差异的影响。例如,迷迭香酸已被确定为所研究的羧酸中抗氧化活性最高的。抗菌和抗癌特性根据结构和羟基的存在而异,这会影响其生物活性(Godlewska-Żyłkiewicz 等,2020)。

天然新酸及其衍生物

已经鉴定出超过 260 种天然存在的脂肪酸、新烷烃及其类似物,它们在各种生物中表现出不同的生物活性。其中一些天然代谢物和含有叔丁基的合成化合物显示出作为抗氧化剂、抗癌剂、抗菌剂和抗菌剂的有希望的应用,突出了叔丁基在增强生物活性中的潜力(Dembitsky, 2006)。

吡咯烷在药物发现中的应用

吡咯烷环(包括其衍生物)在药物化学中发挥着重要作用,有助于生物活性分子的立体化学和三维覆盖。已经开发出各种合成策略来构建和功能化吡咯烷环,从而产生具有不同生物学特征的化合物。这突出了吡咯烷和相关结构在设计新疗法中的多功能性(Li Petri 等,2021)。

叔丁磺酰胺在合成中的应用

叔丁磺酰胺已被广泛用作不对称合成胺和 N-杂环的的手性助剂。它在结构多样的哌啶、吡咯烷和氮杂环辛烷的合成中的应用证明了其在构建生物活性化合物中的重要性。这篇综述强调了叔丁磺酰胺在开发新治疗剂中的效用,展示了其在 N-杂环立体选择性合成中的作用(Philip 等,2020)。

安全和危害

属性

IUPAC Name |

(2R)-2-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEOQKALYMEIPL-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375973 |

Source

|

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

959578-28-0 |

Source

|

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)